Morpholine-3-carboxamide
Overview
Description
Morpholine-3-carboxamide is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxamide group. Morpholine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of morpholine-3-carboxamide derivatives has been achieved through various synthetic routes. One efficient method involves the Ugi multicomponent reaction, which allows for the creation of novel 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides . Another approach utilizes chiral cyclic imines in an asymmetric Ugi three-component reaction to synthesize morpholin-2-one-3-carboxamide compounds with promising stereoinduction . Additionally, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a precursor to morpholine-3-carboxamide, can be synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route involving reductive amination and intramolecular acetalization .
Molecular Structure Analysis
The molecular structure of morpholine-3-carboxamide derivatives can be complex, with the potential for the formation of chiral centers and diastereoisomers. For instance, the Ugi reaction has been used to synthesize 5-substituted morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity, indicating the formation of a new chiral center in the product . The crystal structure of related compounds, such as 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, reveals intercalation with DNA and the presence of a morpholino group in a twisted boat conformation .
Chemical Reactions Analysis
Morpholine-3-carboxamide derivatives can undergo further chemical reactions to yield a variety of structurally diverse compounds. For example, 2-morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system . Additionally, the condensation of isocyanates with amines has been employed to synthesize compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which exhibits distinct inhibition of cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine-3-carboxamide derivatives are influenced by their molecular structure. The crystal structures of several derivatives have been determined, providing insights into their conformation and potential interactions with biological targets . These compounds have shown significant biological activities, including antiproliferative effects against cancer cell lines and anti-inflammatory activity . The effectiveness of these compounds in biological assays suggests that their physical and chemical properties are conducive to interaction with biological molecules, such as enzymes and DNA.
Scientific Research Applications
Synthesis and Derivatives
Efficient Synthesis of Derivatives : Morpholine-3-carboxamide derivatives, specifically morpholin-2-one-5-carboxamide derivatives, can be synthesized efficiently using a one-pot Ugi multicomponent reaction. This method involves commercially available glycolaldehyde dimer, various alpha-amino acids, and isocyanides (Kim et al., 2001).
Development of Selective T-Type Ca2+ Channel Blockers : Morpholin-2-one-5-carboxamide derivatives exhibit promising potential as selective T-type Ca2+ channel blockers. This application is crucial for the development of new pharmacological agents (Ku et al., 2006).
Antitumor Activity : Morpholin-3-carboxamide derivatives have been synthesized and shown to possess significant inhibitory activity against cancer cell proliferation (Lu et al., 2017).
Corrosion Inhibition : Morpholin-4-carboxamide derivatives serve as effective corrosion inhibitors for mild steel in HCl medium. These compounds form protective films on steel surfaces, indicating their potential in materials science (Nnaji et al., 2017).
Morpholine as a Privileged Structure in Medicinal Chemistry : The morpholine structure, integral to these compounds, is featured in various bioactive molecules and drugs. It's favored for its physicochemical, biological, and metabolic properties, making it a valuable scaffold in drug development (Kourounakis et al., 2020).
Safety And Hazards
Future Directions
Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that Morpholine-3-carboxamide and related compounds may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
morpholine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPPJRTCRMQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxamide | |
CAS RN |
848488-74-4 | |
Record name | morpholine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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